BenchChemオンラインストアへようこそ!

(S)-Ebvaciclib

CDK inhibition Kinase inhibitor potency Breast cancer

For research overcoming CDK4/6 inhibitor resistance via cyclin E-CDK2. This S-enantiomer uniquely targets CDK2/4/6 (sub-nM Ki), validated in PDX models at 30 mg/kg oral dosing. Clinical data (ORR 22.7% post-CDK4/6i) support combination studies with fulvestrant. High selectivity over CDK1/9 mitigates off-target toxicity. Racemate not suitable.

Molecular Formula C20H27F2N5O4S
Molecular Weight 471.5 g/mol
CAS No. 2185859-59-8
Cat. No. B1654283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ebvaciclib
CAS2185859-59-8
Molecular FormulaC20H27F2N5O4S
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
InChIInChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m0/s1
InChIKeyQIEKHLDZKRQLLN-YWZLYKJASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ebvaciclib (PF-06873600) and its S-Enantiomer (CAS 2185859-59-8) in Advanced Cancer Therapy Procurement


(S)-Ebvaciclib (CAS 2185859-59-8), also known as (S)-PF-06873600, is the S-enantiomer of Ebvaciclib (PF-06873600), an orally bioavailable inhibitor of cyclin-dependent kinases CDK2, CDK4, and CDK6 . Ebvaciclib is a pyridopyrimidine-based small molecule that targets cell cycle progression at the G1/S checkpoint, and is currently under clinical investigation for hormone receptor-positive/HER2-negative (HR+/HER2-) breast cancer and other solid tumors [1].

Why Ebvaciclib's S-Enantiomer (CAS 2185859-59-8) Cannot Be Substituted by Generic CDK4/6 Inhibitors


Standard CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) fail to address CDK2-driven resistance, a key limitation identified in preclinical and clinical studies [1]. Ebvaciclib's unique targeting of CDK2, CDK4, and CDK6 simultaneously [2] is critical for overcoming cyclin E-CDK2 mediated resistance [3]. The (S)-enantiomer is the specific active stereoisomer of Ebvaciclib, ensuring the correct three-dimensional interaction with CDK active sites; substitution with the racemate or alternative CDK4/6 inhibitors would compromise this dual mechanism and is not recommended for studies investigating CDK2-mediated resistance pathways.

Quantitative Differentiation of (S)-Ebvaciclib (CAS 2185859-59-8) from CDK Inhibitor Alternatives


Potency Advantage: Sub-Nanomolar Ki Values Against CDK2/4/6 vs. Palbociclib's Narrower Profile

Ebvaciclib demonstrates balanced and potent inhibition of CDK2, CDK4, and CDK6 with Ki values of 0.09 nM, 0.13 nM, and 0.16 nM, respectively [1]. In contrast, palbociclib, a selective CDK4/6 inhibitor, lacks activity against CDK2, a key mediator of resistance to CDK4/6 inhibition [2].

CDK inhibition Kinase inhibitor potency Breast cancer

Clinical Validation: Objective Response Rates in HR+/HER2- Metastatic Breast Cancer Patients Post-CDK4/6 Inhibitor Failure

In the Phase I/IIa clinical trial (NCT03519178), PF-06873600 (racemic Ebvaciclib) combined with fulvestrant achieved an objective response rate (ORR) of 22.7% (95% CI: 7.8%-45.4%) in patients with HR+/HER2- metastatic breast cancer who had progressed on prior CDK4/6 inhibitor therapy [1]. In contrast, re-treatment with a different CDK4/6 inhibitor in the post-progression setting typically yields an ORR of less than 10% [2].

Clinical trial Breast cancer Response rate

Selectivity Profile: 49- to 218-Fold Selectivity for CDK2/4/6 Over CDK1 and CDK9 Mitigates Off-Target Toxicity

PF-06873600 (Ebvaciclib) displays high selectivity for CDK2/4/6 over other CDKs. Its Ki values for CDK1 and CDK9 are 4.5 nM and 19.6 nM, respectively , compared to 0.09-0.16 nM for CDK2/4/6, representing a 49- to 218-fold selectivity window. This contrasts with less selective pan-CDK inhibitors which have been associated with greater toxicity and limited therapeutic indices in clinical trials.

Kinase selectivity Off-target effects CDK1 CDK9

In Vivo Efficacy: Tumor Volume Reduction in NSCLC Patient-Derived Xenograft (PDX) Models

In non-small cell lung cancer (NSCLC) patient-derived xenograft (PDX) models CTG-0464 and CTG-01912, PF-06873600 at 30 mg/kg orally significantly reduced tumor volume . This demonstrates activity beyond HR+/HER2- breast cancer, in a tumor type where CDK4/6 inhibitors like palbociclib have shown limited single-agent activity.

In vivo efficacy PDX model NSCLC

Defined Research Applications for (S)-Ebvaciclib (CAS 2185859-59-8) Based on Quantitative Evidence


Investigating CDK4/6 Inhibitor Resistance Mechanisms in HR+/HER2- Breast Cancer

The unique CDK2/4/6 inhibitory profile of (S)-Ebvaciclib, as evidenced by sub-nanomolar Ki values for CDK2, CDK4, and CDK6, makes it the appropriate tool compound for studies aimed at overcoming cyclin E-CDK2 mediated resistance to CDK4/6 inhibitors. Its use is supported by clinical data showing an objective response rate of 22.7% in patients who have progressed on prior CDK4/6 inhibitor therapy [1].

Evaluating Pan-CDK Inhibition in Solid Tumor PDX Models Beyond Breast Cancer

Given its demonstrated in vivo efficacy in NSCLC patient-derived xenograft (PDX) models CTG-0464 and CTG-01912 at 30 mg/kg oral dosing [1], (S)-Ebvaciclib is indicated for preclinical efficacy studies in solid tumor types where CDK4/6 inhibitors have shown limited benefit, such as non-small cell lung cancer and potentially other CDK2-dependent malignancies.

Kinase Selectivity Profiling for Therapeutic Window Optimization

The high selectivity of (S)-Ebvaciclib for CDK2/4/6 over CDK1 (49-fold) and CDK9 (218-fold) [1] positions it as a valuable reference compound for kinase selectivity studies. It serves as a benchmark for optimizing the therapeutic window of next-generation CDK inhibitors, as it mitigates the off-target toxicities (e.g., myelosuppression, gastrointestinal adverse events) associated with less selective pan-CDK agents.

Combination Therapy Studies with Endocrine Agents in Advanced Breast Cancer Models

The clinical benefit observed when PF-06873600 is combined with fulvestrant in HR+/HER2- metastatic breast cancer patients (ORR 22.7%) [1] provides a strong rationale for preclinical studies evaluating (S)-Ebvaciclib in combination with endocrine therapies such as fulvestrant or letrozole to assess synergistic anti-tumor activity and potential resistance reversal mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Ebvaciclib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.